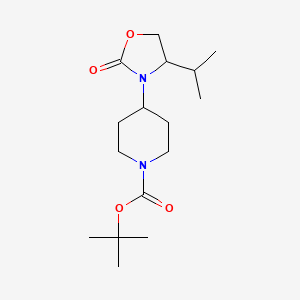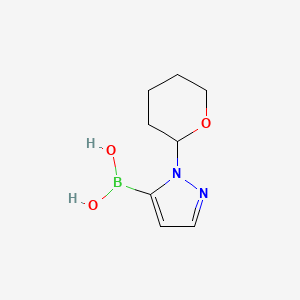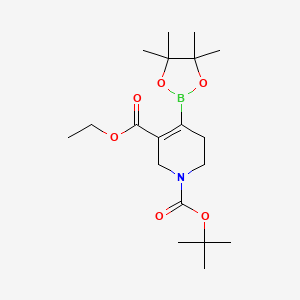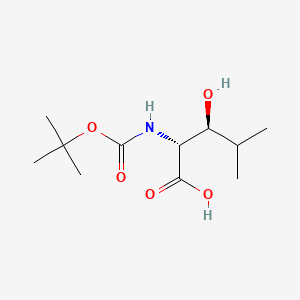
tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H28N2O4 and a molecular weight of 312.41 g/mol. This compound is known for its complex structure, which includes a tert-butyl group, a piperidine ring, and an oxazolidinone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate . Common synthetic routes include:
Oxazolidinone Formation: : The oxazolidinone ring is usually formed through the cyclization of an amino acid derivative with a suitable carbonyl compound.
Piperidine Introduction: : The piperidine ring can be introduced through nucleophilic substitution reactions.
Tert-Butyl Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl 4-(4-Isopropyl-2-ox-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), chromium(VI) compounds (e.g., CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Nucleophiles (e.g., amines, alcohols), leaving groups (e.g., halides)
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, amines
Substitution: : Amides, esters
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(4-Isopropyl-2-ox-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical transformations.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which tert-Butyl 4-(4-Isopropyl-2-ox-1,3-oxazolidin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl 4-(4-Isopropyl-2-ox-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: can be compared with other similar compounds, such as:
Tert-Butyl 4-(4-Phenyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Tert-Butyl 4-(4-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Tert-Butyl 4-(4-Methyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-11(2)13-10-21-15(20)18(13)12-6-8-17(9-7-12)14(19)22-16(3,4)5/h11-13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNSOVAVKNHEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine dihydrochloride](/img/structure/B1532397.png)


![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate](/img/structure/B1532400.png)





![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)


